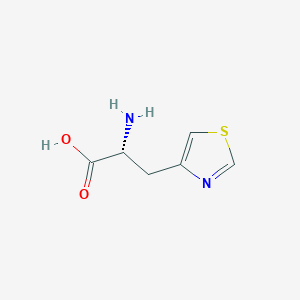

(R)-2-Amino-3-(thiazol-4-YL)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-2-Amino-3-(thiazol-4-YL)propanoic acid” is a chemical compound with the molecular formula C6H8N2O2S and a molecular weight of 172.21 g/mol . It is a solid substance .

Molecular Structure Analysis

The InChI code for “®-2-Amino-3-(thiazol-4-YL)propanoic acid” is 1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1 .Physical And Chemical Properties Analysis

“®-2-Amino-3-(thiazol-4-YL)propanoic acid” is a solid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- (R)-2-Amino-3-(thiazol-4-yl)propanoic acid derivatives have been synthesized via various methods, contributing to the field of organic synthesis. For instance, Zhuravel et al. (2005) developed a two-step solution-phase synthesis for a library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides, emphasizing its methodological advantages over existing techniques (Zhuravel, O., Kovalenko, S., Vlasov, S., & Chernykh, V., 2005).

- Mohebat and Kafrizi (2014) reported a one-pot, three-component synthesis of (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives, highlighting the method's efficiency and yield (Mohebat, R., & Kafrizi, E., 2014).

Biological Activity and Applications

- Mickevičius et al. (2013) synthesized N,N-disubstituted β-amino acids and their derivatives with thiazole substituents, observing discrete antimicrobial activity and enhancement of rapeseed growth (Mickevičius, V., Voskienė, A., Jonuškienė, I., Kolosej, R., Šiugždaitė, J., Venskutonis, P., Kazernavičiūtė, R., Brazienė, Z., & Jakienė, E., 2013).

- In the field of enzymatic catalysis, Chen et al. (2011) explored the enzymatic preparation of (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate in antidiabetic drug synthesis, highlighting its high yield and enantiomeric excess (Chen, Y., Goldberg, S., Hanson, R., Parker, W., Gill, I., Tully, T., Montana, M. A., Goswami, A., & Patel, R. N., 2011).

Material Science and Coating Applications

- In material science, El‐Wahab et al. (2014) synthesized a coumarin thiazole derivative of 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, which showed promising antimicrobial properties when incorporated into polyurethane coatings, demonstrating potential applications in antimicrobial surfaces (El‐Wahab, H. A., El-Fattah, M. A., El-Khalik, N. A., Nassar, H., & Abdelall, M. M., 2014).

Radiopharmaceutical Applications

- McConathy et al. (2010) studied the synthesis and evaluation of (R)- and (S)-enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging using positron emission tomography, indicating its relevance in medical imaging (McConathy, J., Zhou, D., Shockley, S., Jones, L., Griffin, E. A., Lee, H. S., Adams, S. J., & Mach, R., 2010).

Safety And Hazards

Direcciones Futuras

There is a paper that discusses the synthesis and biological activity of compounds similar to “®-2-Amino-3-(thiazol-4-YL)propanoic acid”. These compounds have shown various biological activities such as anti-inflammatory, antipyretic, antiviral, anti-microbial, antifungal, and anticancer properties . This suggests that “®-2-Amino-3-(thiazol-4-YL)propanoic acid” and its derivatives could have potential applications in medicinal chemistry.

Propiedades

IUPAC Name |

(2R)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZIGVCQRXJYQD-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=CS1)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(thiazol-4-YL)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.